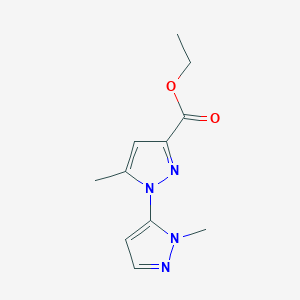![molecular formula C13H17N3O B13883583 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is an organic compound with the molecular formula C13H17N3O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a pyrrolidinyl-ethyl-oxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile typically involves the following steps:
Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino-benzonitrile is then reacted with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinyl-ethyl-oxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-(1-pyrrolidinyl)benzonitrile
- 2-(1-Pyrrolidinyl)ethyl benzonitrile
- 5-Amino-2-(2-pyrrolidinyl)benzonitrile
Uniqueness
5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is unique due to the presence of both an amino group and a pyrrolidinyl-ethyl-oxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C13H17N3O/c14-10-11-9-12(15)3-4-13(11)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8,15H2 |
Clave InChI |
RWDZKZMSLLDAOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)


![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)







